Exarafenib

RAF kinase inhibition biochemical IC50 pan-RAF inhibitors

Exarafenib (KIN-2787) is the benchmark pan-RAF tool compound: sub-4 nM potency across all RAF isoforms (ARAF/BRAF/CRAF IC50: 2.4/3.5/1.4 nM) with class-leading kinome selectivity—only 1 off-target kinase inhibited >90%, versus 2–3 for naporafenib. It binds the dimer-compatible αC-helix-IN conformation, inhibiting both BRAF dimer protomers (cellular EC50 265 nM) without paradoxical MAPK activation—the critical failure of vemurafenib/dabrafenib. Essential for BRAF Class II (G469A, K601E) and Class III (D594G) mutant models, NRAS-mutant melanoma RAF-MEK combination studies, and kinome selectivity benchmarking. Choose Exarafenib where first-generation inhibitors fail.

Molecular Formula C26H34F3N5O3
Molecular Weight 521.6 g/mol
CAS No. 2639957-39-2
Cat. No. B10830813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExarafenib
CAS2639957-39-2
Molecular FormulaC26H34F3N5O3
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)NC(C)CO
InChIInChI=1S/C26H34F3N5O3/c1-17-3-4-21(31-25(36)34-6-5-19(15-34)14-26(27,28)29)13-22(17)20-11-23(30-18(2)16-35)32-24(12-20)33-7-9-37-10-8-33/h3-4,11-13,18-19,35H,5-10,14-16H2,1-2H3,(H,30,32)(H,31,36)/t18-,19+/m1/s1
InChIKeyGZMYLSJUNSCMTD-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exarafenib (KIN-2787): Next-Generation Pan-RAF Inhibitor for BRAF Class I/II/III and NRAS-Driven Cancers


Exarafenib (KIN-2787), CAS 2639957-39-2, is an orally bioavailable, next-generation pan-RAF inhibitor developed by Kinnate Biopharma [1]. It targets all RAF isoforms (ARAF, BRAF, CRAF) with picomolar to low nanomolar potency and is specifically designed to inhibit both monomeric (Class I) and dimeric (Class II/III) BRAF alterations, as well as NRAS-driven signaling [2]. The compound binds the dimer-compatible αC-helix-IN conformation of RAF, enabling potent inhibition of RAF dimers without paradoxical pathway activation—a hallmark limitation of first-generation BRAF inhibitors [3].

Why Exarafenib Cannot Be Substituted with Other Pan-RAF Inhibitors: The Quantitative Selectivity and Dimer-Targeting Divide


First-generation BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) paradoxically activate RAF dimer signaling, limiting their utility to Class I (V600E/K) mutations only [1]. Among pan-RAF inhibitors, biochemical potency alone fails to predict clinical utility. Exarafenib's kinome selectivity of 1/368 off-target wild-type kinases at >90% inhibition—compared to 2-3 off-targets for naporafenib and broad off-target profiles for belvarafenib—directly impacts therapeutic index and toxicity [2][3]. Furthermore, exarafenib's balanced inhibition of all three RAF isoforms (ARAF/BRAF/CRAF IC50: 2.4/3.5/1.4 nM) contrasts with naporafenib's ARAF-sparing profile (ARAF IC50 = 6.4 nM), which may alter resistance patterns and efficacy in specific tumor contexts .

Exarafenib vs. Comparators: Quantitative Differentiation Evidence for Scientific Selection


Pan-RAF Biochemical Potency: Exarafenib vs. Belvarafenib, Naporafenib, and Plixorafenib

Exarafenib demonstrates balanced picomolar to low nanomolar potency across all three RAF isoforms (ARAF IC50 = 2.4 nM, BRAF = 3.5 nM, CRAF = 1.4 nM) [1]. In contrast, belvarafenib is 20-30× less potent against BRAF wild-type (IC50 = 41-56 nM) , naporafenib shows >30× weaker ARAF inhibition (ARAF IC50 = 6.4 nM) , and plixorafenib exhibits 6-16× weaker CRAF inhibition (CRAF IC50 = 23 nM) .

RAF kinase inhibition biochemical IC50 pan-RAF inhibitors

Kinome Selectivity: Exarafenib Demonstrates Class-Leading Kinase Selectivity Profile

Exarafenib achieves a class-leading selectivity profile in a full kinase panel of >600 kinases, with only 1/368 wild-type kinases (DDR1, IC50 = 107 nM) inhibited at >90% at 1 μM [1]. In contrast, naporafenib inhibits >80% of three non-RAF kinases (PDGFRβ, DDR1, DDR2) at 1 μM [2], while belvarafenib shows high inhibitory activity against FMS (IC50 = 10 nM), DDR1 (23 nM), and DDR2 (44 nM) . The selectivity window for exarafenib against DDR1 and p38β relative to RAF kinases is ~10× and ~70×, respectively [3].

kinase selectivity off-target profiling therapeutic index

Cellular Potency in BRAF Class II/III Mutant Models: Exarafenib Demonstrates Superior Activity to Plixorafenib

In cellular assays measuring pERK inhibition, exarafenib shows potent activity across BRAF class II/III mutant cell lines (EC50 range: 9-51 nM) [1]. Class II/III BRAF mutant cell lines were 19-fold (Class II) and 7-fold (Class III) more sensitive to exarafenib than BRAF wild-type cells [2]. While plixorafenib also targets broad BRAF mutations, its cellular activity in class II/III models is less well characterized, and it primarily demonstrates potency against BRAF V600E (IC50 ~5 nM) .

BRAF class II/III mutations cellular EC50 pERK inhibition

In Vivo Xenograft Efficacy: Dose-Dependent Tumor Regression with Exarafenib

Exarafenib demonstrates dose-dependent tumor growth inhibition (TGI) in BxPC-3 (BRAF class II mutant) xenograft models, achieving TGI of 68% at 1.5 mg/kg BID, 79% at 3 mg/kg, 88% at 5 mg/kg, and 118% (tumor regression) at 10 mg/kg BID . In head-to-head studies across A-375 (Class I), BxPC-3 (Class II), and WM3629 (Class III) xenografts, exarafenib achieved mean TGI up to 101-118% (p ≤ 0.0001) [1]. Comparative in vivo efficacy data for belvarafenib and naporafenib in class II/III BRAF mutant xenografts are not publicly available at comparable detail.

in vivo xenograft tumor growth inhibition BRAF mutant models

Clinical Activity in NRAS-Mutant Melanoma: Exarafenib + Binimetinib Combination

In the Phase 1 KN-8701 trial, exarafenib monotherapy produced a partial response in 17.6% (6/34) and stable disease in 23.5% (8/34) of patients with BRAF-driven advanced solid tumors or NRAS-driven melanoma [1]. When combined with the MEK inhibitor binimetinib in NRAS-mutant melanoma patients, exarafenib demonstrated promising clinical activity, positioning this combination as a reasonable second-line option [2]. In contrast, approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) have no demonstrated efficacy in NRAS-mutant melanoma [3].

NRAS mutant melanoma phase 1 clinical trial combination therapy

Exarafenib: Validated Application Scenarios for Preclinical Oncology Research


Investigating BRAF Class II and III Mutation-Driven Cancers

Exarafenib is the preferred tool compound for preclinical studies of BRAF class II (dimer-driven, e.g., BRAF G469A, BRAF K601E) and class III (kinase-impaired heterodimer, e.g., BRAF D594G) mutant cancers. Its potent cellular EC50 (9-51 nM) and 19-fold/7-fold selectivity for class II/III over wild-type BRAF [1] directly address the resistance mechanisms that render approved BRAF inhibitors ineffective in these tumor types. Researchers should prioritize exarafenib over plixorafenib or belvarafenib when modeling dimer-driven BRAF signaling due to its quantitatively superior kinome selectivity and balanced RAF isoform inhibition [2].

NRAS-Mutant Melanoma Combination Therapy Modeling

Exarafenib enables preclinical investigation of RAF-MEK combination strategies in NRAS-mutant melanoma—a disease with no approved RAF-targeted therapies. The compound's preclinical synergy with binimetinib in NRAS-mutant melanoma cell lines [3] and emerging Phase 1 clinical activity [4] support its use as a tool compound for studying adaptive resistance mechanisms and optimizing combination dosing schedules. This application is uniquely suited to exarafenib over ARAF-sparing inhibitors like naporafenib, which may incompletely block NRAS-driven RAF signaling .

RAF Dimer Signaling and Paradoxical Activation Studies

Exarafenib's binding to the dimer-compatible αC-helix-IN conformation enables potent inhibition of RAF dimers without triggering paradoxical pathway activation—a key mechanistic distinction from vemurafenib and dabrafenib [5]. Researchers investigating the structural basis of RAF dimer signaling and the paradoxical activation phenomenon should select exarafenib as a prototypical type II pan-RAF inhibitor that inhibits both protomers of BRAF wild-type dimers (cellular EC50 = 265 nM) without inducing compensatory MAPK activation .

Kinome-Wide Selectivity Benchmarking Studies

For researchers conducting comparative kinome selectivity profiling, exarafenib serves as a benchmark for exquisite selectivity (1/368 wild-type off-target kinases at >90% inhibition) [6]. Its selectivity profile should be used as a positive control when evaluating novel RAF inhibitors for off-target liability. The compound's well-characterized DDR1 off-target (IC50 = 107 nM) provides a defined selectivity window (~10× vs. RAF) that can inform medicinal chemistry optimization campaigns [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exarafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.